molecular formula C9H11BrO2S B14765950 1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene

1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene

Cat. No.: B14765950
M. Wt: 263.15 g/mol
InChI Key: UZSWBSFOTDUIKJ-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a methylsulfonylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-methyl-5-((methylsulfonyl)methyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methylsulfonylmethyl group is converted to a sulfone, involving the transfer of oxygen atoms. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-methyl-5-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a methylsulfonylmethyl group.

    1-Bromo-3-(methylsulfonyl)benzene: Lacks the methyl group on the benzene ring.

    4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Different substitution pattern on the benzene ring .

Uniqueness

1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene is unique due to the presence of both a bromine atom and a methylsulfonylmethyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and material science .

Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

1-bromo-3-methyl-5-(methylsulfonylmethyl)benzene

InChI

InChI=1S/C9H11BrO2S/c1-7-3-8(5-9(10)4-7)6-13(2,11)12/h3-5H,6H2,1-2H3

InChI Key

UZSWBSFOTDUIKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)CS(=O)(=O)C

Origin of Product

United States

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